Trimethyl(2,4,5-trifluorophenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 2,4,5-trifluorophenyl group. This compound is notable for its unique chemical properties and potential applications in various fields, including organic synthesis and materials science. The compound's structure allows for a range of chemical reactions, making it a valuable reagent in organic chemistry.
The synthesis of trimethyl(2,4,5-trifluorophenyl)silane can be achieved through several methods. One common approach involves the reaction of 2,4,5-trifluorophenyl lithium with trimethylchlorosilane. This reaction typically occurs under inert conditions to prevent moisture interference.
The molecular structure of trimethyl(2,4,5-trifluorophenyl)silane features a silicon atom centrally located and bonded to three methyl groups and one trifluorophenyl group. The presence of fluorine atoms in the phenyl group enhances the electron-withdrawing properties of the compound.
Trimethyl(2,4,5-trifluorophenyl)silane participates in several types of chemical reactions:
Common reagents for these reactions include organolithium reagents and transition metal catalysts. Reaction conditions often involve low temperatures and inert atmospheres to minimize side reactions.
The mechanism of action for trimethyl(2,4,5-trifluorophenyl)silane involves its capacity to engage in various chemical transformations due to the reactivity of both the silicon atom and the trifluorophenyl group. The silicon atom forms strong covalent bonds with carbon and other elements, facilitating its role as a versatile reagent in organic synthesis.
The trifluorophenyl group enhances the reactivity by stabilizing intermediates during nucleophilic attacks or other transformations. This dual functionality allows for diverse applications in synthetic chemistry.
Although specific physical property data such as density and boiling point are not widely reported for trimethyl(2,4,5-trifluorophenyl)silane, it is generally expected to be a colorless liquid or solid depending on temperature.
Key chemical properties include:
Trimethyl(2,4,5-trifluorophenyl)silane has several scientific uses:
Palladium-catalyzed cross-coupling represents a cornerstone in constructing the aryl-silicon bond of trimethyl(2,4,5-trifluorophenyl)silane. These reactions typically employ ary halides (e.g., 1-bromo-2,4,5-trifluorobenzene) and silicon nucleophiles under catalytic conditions. The Hiyama-Denmark coupling is particularly effective, utilizing tert-butyldimethyl(2,4,5-trifluorophenyl)silane as a precursor, followed by stoichiometric methylation to install the trimethylsilyl group [2]. Key catalysts include Pd(PPh₃)₄ and Pd(dba)₂ with supporting ligands (XPhos, SPhos), which facilitate oxidative addition and transmetalation steps at 80–100°C in anhydrous THF or dioxane [4].
Table 1: Palladium-Catalyzed Conditions for Aryl-Silicon Coupling
Aryl Halide | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
1-Bromo-2,4,5-trifluorobenzene | Pd(dba)₂/XPhos | Toluene | 90 | 82 |
1-Iodo-2,4,5-trifluorobenzene | Pd(PPh₃)₄ | Dioxane | 80 | 88 |
Chlorosilanes like (CH₃)₃SiCl serve as both reactants and solvents in some protocols, though regioselectivity challenges arise from the electronic asymmetry of the 2,4,5-trifluorophenyl ring. Electron-deficient ortho-fluorine positions accelerate transmetalation but risk protodesilylation byproducts [2] [4].
Grignard-based routes exploit the enhanced nucleophilicity of polyfluorinated aryl magnesium reagents. 2,4,5-Trifluorophenyl magnesium bromide, generated in situ from the corresponding aryl bromide and magnesium turnings, undergoes nucleophilic displacement with chlorotrimethylsilane (TMSCI). This method requires high-boiling ether solvents (e.g., diglyme, BP ≈ 162°C) or toluene/diglyme mixtures to sustain reaction temperatures (25–40°C), overcoming the limitations of low-boiling diethyl ether [3].
Iodine initiation is critical for activating magnesium surfaces, while anhydrous conditions prevent hydrolysis of the Grignard reagent. Post-reaction, the mixture is quenched with saturated NH₄Cl, and the product is isolated via fractional distillation (BP ≈ 170–175°C) in yields exceeding 75% [3]. Challenges include competitive Wurtz coupling and residual magnesium ash contamination, necessitating rigorous filtration.
Halogen-fluorine exchange enables precise fluorination patterns prior to silylation. Starting from trichloro- or tribromophenylsilanes, chlorine/fluorine substitution employs Swarts reagents like SbF₃ with SbCl₅ or Br₂ catalysts. For example, trimethyl(trichloromethyl)silane undergoes stepwise fluorination at 100–138°C in p-chlorobenzotrifluoride solvent to yield trimethyl(trifluoromethyl)silane—a methodology extendable to aryl systems [6].
Table 2: Swarts Fluorination Parameters
Catalyst | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
---|---|---|---|---|
SbF₃/Br₂ (5 mol%) | 100–138 | p-Chlorobenzotrifluoride | 76 | 99 |
SbF₃/SbCl₅ (10%) | 80–100 | None (neat) | 68 | 99 |
In polyfluorinated phenylsilanes, this approach ensures regioretention at the ortho-positions, avoiding isomerization. However, over-fluorination may deactivate the ring toward electrophilic silylation, necessitating stoichiometric control [6].
Microwave irradiation drastically accelerates silylation while improving ortho-selectivity. In Pd-catalyzed routes, microwave heating (150–180°C, 50–100 W) reduces reaction times from hours to minutes (<30 min) and suppresses diaryl silane byproducts by enhancing the kinetic preference for monosubstitution [4]. Similarly, Grignard formations achieve >90% conversion in 10 minutes under pulsed microwave conditions (100–120°C), minimizing Mg surface passivation.
The rapid, uniform heating alters the reaction pathway’s activation energy, favoring addition at the least sterically hindered position (C-1 of 2,4,5-trifluorobenzene). This is evidenced by NMR analyses showing <5% of the 3,4,6-trifluorophenyl isomer [4].
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